molecular formula C8H24N6O4S B1457363 Bis(1-propylguanidine); sulfuric acid CAS No. 23483-93-4

Bis(1-propylguanidine); sulfuric acid

Cat. No. B1457363
CAS RN: 23483-93-4
M. Wt: 300.38 g/mol
InChI Key: VZKCJJUATTWLTC-UHFFFAOYSA-N
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Description

“Bis(1-propylguanidine); sulfuric acid” is a chemical compound with the molecular formula C8H24N6O4S and a molecular weight of 300.38 g/mol . It is also known as BPGSA.


Physical And Chemical Properties Analysis

“Bis(1-propylguanidine); sulfuric acid” has a molecular weight of 300.38 g/mol . The boiling point and other physical properties are not specified in the search results .

Scientific Research Applications

Sulfur-Transferring Agents in Synthesis

The first liquid sulfur-transferring agent, bis[3-(triethoxysilyl)propyl]tetrasulfide, has been described for its utility in converting nucleoside phosphite intermediates to phosphorothioates using a phosphoramidite strategy. This agent facilitates solid-phase synthesis with an automated DNA/RNA synthesizer, avoiding reagent deposits in the synthesizer's delivery tubes and valves during sulfurization (Hyodo et al., 2005).

Catalysis and Condensation Reactions

Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This process yields 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) in high yields and demonstrates the catalyst's ability to be recycled and reused without losing activity (Tayebi et al., 2011).

Fluorinated Carbon Acids and Catalysis

The bis[(trifluoromethyl)sulfonyl]methyl group, known for its strong carbon acid functionalities, exhibits acidity stronger than sulfuric acid in the gas phase. These carbon acids serve as novel acid catalysts, highlighting their potential in various catalytic applications (Yanai, 2015).

Desulfurization Applications

The study on the use of 1,2-dimethylimidazolium ionic liquid as an adsorbent for selectively removing aromatic heterocyclic sulfur compounds from model fuels showcases an application in the field of environmental chemistry and fuel purification (Cai et al., 2015).

Sulfur Compound Inhibitors

Bis(4-hydroxybenzyl)sulfide, a sulfur compound isolated from the root extract of Pleuropterus ciliinervis, has been identified to inhibit histone deacetylase (HDAC) enzyme, demonstrating potential therapeutic applications in oncology (Son et al., 2007).

Safety And Hazards

“Bis(1-propylguanidine); sulfuric acid” should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-propylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H11N3.H2O4S/c2*1-2-3-7-4(5)6;1-5(2,3)4/h2*2-3H2,1H3,(H4,5,6,7);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKCJJUATTWLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C(N)N.CCCN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(1-propylguanidine); sulfuric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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